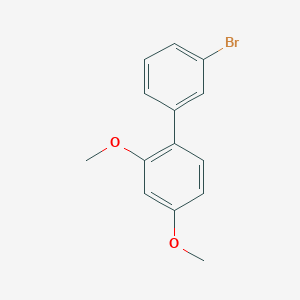![molecular formula C15H17NO B15295476 4-[3-(3-Methoxyphenyl)propyl]pyridine](/img/structure/B15295476.png)
4-[3-(3-Methoxyphenyl)propyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(3-Methoxyphenyl)propyl]pyridine is an organic compound with the molecular formula C15H17NO It is a derivative of pyridine, substituted with a 3-(3-methoxyphenyl)propyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Methoxyphenyl)propyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and 4-pyridinecarboxaldehyde.
Grignard Reaction: The 3-methoxybenzaldehyde is first converted into 3-(3-methoxyphenyl)propylmagnesium bromide using a Grignard reagent.
Condensation Reaction: The Grignard reagent is then reacted with 4-pyridinecarboxaldehyde to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(3-Methoxyphenyl)propyl]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide or iodine.
Major Products
Oxidation: 4-[3-(3-Hydroxyphenyl)propyl]pyridine.
Reduction: 4-[3-(3-Methoxyphenyl)propyl]piperidine.
Substitution: 4-[3-(3-Halophenyl)propyl]pyridine.
Wissenschaftliche Forschungsanwendungen
4-[3-(3-Methoxyphenyl)propyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[3-(3-Methoxyphenyl)propyl]pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy group and the pyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[3-(3-Hydroxyphenyl)propyl]pyridine
- 4-[3-(3-Halophenyl)propyl]pyridine
- 4-[3-(3-Methoxyphenyl)propyl]piperidine
Uniqueness
4-[3-(3-Methoxyphenyl)propyl]pyridine is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it distinct in terms of reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C15H17NO |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
4-[3-(3-methoxyphenyl)propyl]pyridine |
InChI |
InChI=1S/C15H17NO/c1-17-15-7-3-6-14(12-15)5-2-4-13-8-10-16-11-9-13/h3,6-12H,2,4-5H2,1H3 |
InChI-Schlüssel |
UOHYSFUQXZNGSQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)CCCC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


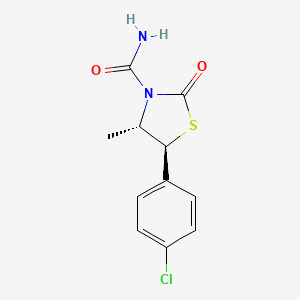
![(6S)-3-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B15295403.png)
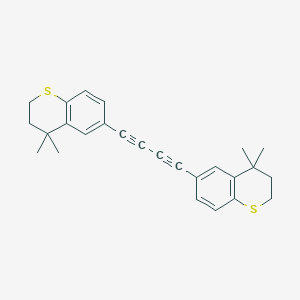
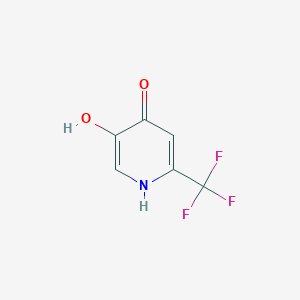
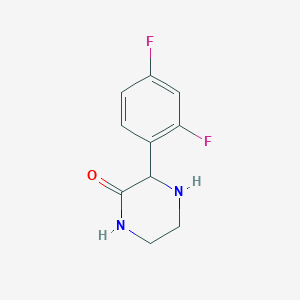
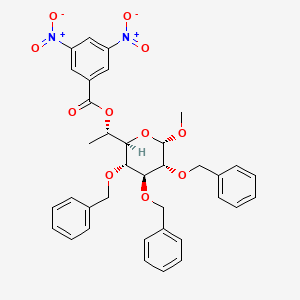

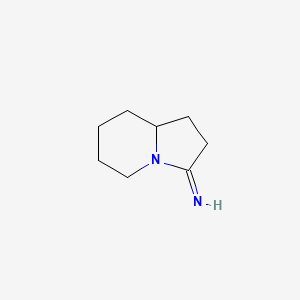
![4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B](/img/structure/B15295441.png)
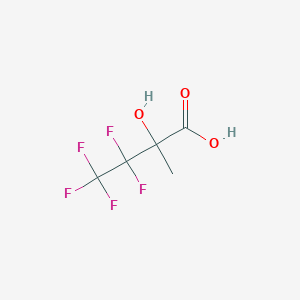
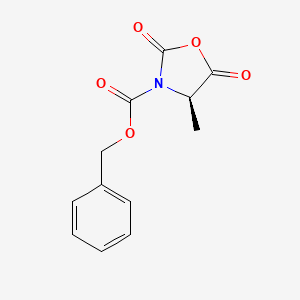
![N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide](/img/structure/B15295468.png)

